molecular formula C9H15NO2 B2894849 (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine CAS No. 106027-47-8

(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine

Cat. No.: B2894849
CAS No.: 106027-47-8
M. Wt: 169.224
InChI Key: OBHOPNYPKFBIPH-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C9H15NO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and features both a methoxyethyl and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of 5-methylfurfural with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5-methylfurfural and 2-methoxyethylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A solvent like ethanol or methanol is often used to dissolve the reactants.

    Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.

    Temperature and Time: The reaction is typically carried out at a temperature range of 50-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxyethyl and methylfuran groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine: Unique due to its combination of methoxyethyl and methylfuran groups.

    (2-Methoxyethyl)[(5-methylthiophen-2-yl)methyl]amine: Similar structure but with a thiophene ring instead of furan.

    (2-Methoxyethyl)[(5-methylpyrrole-2-yl)methyl]amine: Contains a pyrrole ring, offering different chemical properties.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to its analogs. The presence of both methoxyethyl and methylfuran groups allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

2-methoxy-N-[(5-methylfuran-2-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8-3-4-9(12-8)7-10-5-6-11-2/h3-4,10H,5-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHOPNYPKFBIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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